molecular formula C11H22O3 B105138 11-Hydroxyundecanoic acid CAS No. 3669-80-5

11-Hydroxyundecanoic acid

Cat. No.: B105138
CAS No.: 3669-80-5
M. Wt: 202.29 g/mol
InChI Key: KNRCBASNXNXUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxyundecanoic acid is a medium-chain omega-hydroxy fatty acid with the molecular formula HO(CH₂)₁₀CO₂H. It is characterized by the presence of a hydroxyl group at the terminal carbon of the undecanoic acid chain. This compound is a white solid that is slightly soluble in water but more soluble in organic solvents and alcohols .

Biochemical Analysis

Biochemical Properties

11-Hydroxyundecanoic acid plays a crucial role in various biochemical reactions. It is involved in the synthesis of higher molecular weight polyesters, which are used in the production of biodegradable plastics . The compound interacts with several enzymes, including alcohol dehydrogenase and Baeyer-Villiger monooxygenase, which facilitate its transformation into other derivatives . These interactions are essential for the biotransformation processes that convert this compound into valuable chemical intermediates.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific transcription factors, leading to changes in gene expression patterns . Additionally, this compound impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. The compound can bind to specific proteins and enzymes, leading to their activation or inhibition . For example, it acts as a substrate for alcohol dehydrogenase, which catalyzes its conversion into other metabolites. These binding interactions are critical for the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as promoting cellular growth and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are important for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be converted into 1,11-undecanedioic acid through a series of enzymatic reactions . The compound interacts with enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase, which facilitate its transformation into other metabolites. These metabolic pathways are essential for the compound’s role in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as concentration gradients and the presence of binding proteins.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound can be targeted to organelles such as mitochondria and endoplasmic reticulum through post-translational modifications and targeting signals. These localization mechanisms are crucial for the compound’s role in cellular metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Hydroxyundecanoic acid can be synthesized through various methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of biotransformation methods is particularly advantageous due to the mild reaction conditions and high specificity .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxyundecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Hydroxyundecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of higher molecular weight polyesters and other polymers.

    Biology: It serves as a model compound for studying the metabolism of omega-hydroxy fatty acids.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the production of surfactants, lubricants, thickeners, and emulsifiers

Comparison with Similar Compounds

Properties

IUPAC Name

11-hydroxyundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCBASNXNXUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190136
Record name 11-Hydroxyundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3669-80-5
Record name 11-Hydroxyundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3669-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxyundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxyundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-hydroxyundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-HYDROXYUNDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6J9LX2XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxyundecanoic acid
Reactant of Route 2
Reactant of Route 2
11-Hydroxyundecanoic acid
Reactant of Route 3
11-Hydroxyundecanoic acid
Reactant of Route 4
Reactant of Route 4
11-Hydroxyundecanoic acid
Reactant of Route 5
Reactant of Route 5
11-Hydroxyundecanoic acid
Reactant of Route 6
Reactant of Route 6
11-Hydroxyundecanoic acid
Customer
Q & A

Q1: What are the primary applications of 11-Hydroxyundecanoic acid in materials science?

A1: this compound demonstrates significant potential in creating luminescent multilayered thin films. The compound can be used to functionalize the surface of quantum dots (QDs), such as Cadmium Selenide (CdSe) QDs, enhancing their stability and luminescence in solution []. The reactive hydroxyl group of this compound enables its participation in carbamate bond formation with diisocyanate-bearing molecules. This characteristic facilitates the layer-by-layer assembly of thin films comprising photoluminescent CdSe nanoparticles interconnected by long organic chains []. This fabrication method allows for precise control over film thickness and results in stable and highly luminescent multilayered films, making them promising for optical, electronic, and sensing applications [].

Q2: How can this compound be synthesized from renewable sources?

A2: this compound can be synthesized from ricinoleic acid, a natural fatty acid found in castor oil []. This chemoenzymatic process involves a two-step biotransformation of ricinoleic acid into an ester intermediate. First, recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and a Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 are employed []. This biotransformation converts ricinoleic acid to 12-ketooleic acid and subsequently to the desired ester. Following the biotransformation, chemical reduction of the carbon-carbon double bond and hydrolysis of the ester bond yield heptanoic acid and this compound []. This method offers a sustainable alternative to traditional chemical synthesis, utilizing renewable resources and enzymatic processes.

Q3: Can this compound be further chemically modified for broader applications?

A3: Yes, this compound can be readily converted to other valuable compounds, expanding its potential applications. One example is its transformation into 1,11-undecanedioic acid, a significant monomer in polymer chemistry, under relatively mild reaction conditions []. This versatility in chemical modification highlights the potential of this compound as a platform chemical for synthesizing various derivatives with tailored properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.